molecular formula C16H14N6O4S B11306120 N-[4-(acetylsulfamoyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide

N-[4-(acetylsulfamoyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11306120
M. Wt: 386.4 g/mol
InChI Key: DBVGSDPLKPNMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(ACETAMIDOSULFONYL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound that features both sulfonamide and tetrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ACETAMIDOSULFONYL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the sulfonamide group followed by the introduction of the tetrazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(ACETAMIDOSULFONYL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[4-(ACETAMIDOSULFONYL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which N-[4-(ACETAMIDOSULFONYL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the tetrazole ring can enhance binding affinity to certain proteins. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(METHYLSULFONYL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
  • N-[4-(ETHYLSULFONYL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE

Uniqueness

N-[4-(ACETAMIDOSULFONYL)PHENYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to the presence of the acetamidosulfonyl group, which can provide additional hydrogen bonding interactions and enhance the compound’s solubility and bioavailability. This makes it a more versatile and potentially more effective compound in various applications compared to its analogs.

Properties

Molecular Formula

C16H14N6O4S

Molecular Weight

386.4 g/mol

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H14N6O4S/c1-11(23)19-27(25,26)15-8-4-13(5-9-15)18-16(24)12-2-6-14(7-3-12)22-10-17-20-21-22/h2-10H,1H3,(H,18,24)(H,19,23)

InChI Key

DBVGSDPLKPNMHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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